4-(3-methoxy-4-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

MAO-B inhibition Scaffold hopping Structure–activity relationship

SAR gap: Most published 3,4-dihydro-2(1H)-quinolinone MAO-B inhibitors are C6/C7-substituted; the 4-(3-methoxy-4-propoxyphenyl)benzo[h]quinolinone chemotype is structurally unexplored. • Unique scaffold: Linearly annulated benzo[h] core provides distinct π-stacking & H-bonding topology vs. benchmark 7-(3-bromobenzyloxy) analog (IC50 = 2.9 nM). • Systematic SAR tool: Side-by-side testing with 2-propoxy positional isomer directly quantifies propoxy position contribution to target engagement. • CNS-relevant: Evaluate extended aromatic system effects on clogP, PSA & P-gp susceptibility for Parkinson's programs. Custom synthesis; request quote for mg-to-g scale.

Molecular Formula C23H23NO3
Molecular Weight 361.4 g/mol
Cat. No. B11525922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-methoxy-4-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
Molecular FormulaC23H23NO3
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCCCOC1=C(C=C(C=C1)C2CC(=O)NC3=C2C=CC4=CC=CC=C43)OC
InChIInChI=1S/C23H23NO3/c1-3-12-27-20-11-9-16(13-21(20)26-2)19-14-22(25)24-23-17-7-5-4-6-15(17)8-10-18(19)23/h4-11,13,19H,3,12,14H2,1-2H3,(H,24,25)
InChIKeyHOAZCEBVUMYXQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Methoxy-4-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one: Compound Class & Procurement Context


4-(3-Methoxy-4-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a synthetic 3,4-dihydro-2(1H)-quinolinone derivative bearing a 3-methoxy-4-propoxyphenyl substituent at the 4-position of a benzo[h]quinolin-2(1H)-one scaffold. Compounds within this class have been investigated as inhibitors of recombinant human monoamine oxidase (MAO) A and B, with several homologues exhibiting nanomolar potency and high selectivity for the MAO-B isoform [1]. The benzo[h]quinolinone core distinguishes this molecule from the simpler C6/C7-substituted 3,4-dihydro-2(1H)-quinolinones that dominate the published MAO inhibitor literature [2].

4-(3-Methoxy-4-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one: Why Generic Substitution Fails


Within the 3,4-dihydro-2(1H)-quinolinone class, MAO-B inhibitory potency and isoform selectivity are exquisitely sensitive to the nature and position of substituents. Published structure–activity relationship (SAR) analyses demonstrate that substitution at C7 with a benzyloxy group yields significantly more potent MAO-B inhibition than phenylethoxy or phenylpropoxy substitution, and C7 substitution is uniformly more favourable than C6 substitution [1]. The target compound bears a 4-(3-methoxy-4-propoxyphenyl) substituent at the 4-position of a benzo[h]quinolinone scaffold – a substitution pattern that is structurally distinct from the well-characterized C6/C7 series. Consequently, potency and selectivity data obtained for C6- or C7-substituted analogs cannot be extrapolated to this molecule, and generic substitution by a structurally dissimilar quinolinone would carry unquantified risk of altered target engagement [1].

4-(3-Methoxy-4-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one: Differentiation Evidence


Benzo[h]quinolinone vs. Standard Quinolinone Core

The target compound incorporates a benzo[h]quinolin-2(1H)-one core, which is the extended aromatic system of the 3,4-dihydro-2(1H)-quinolinone scaffold characterized in the Meiring et al. MAO inhibitor series. The published SAR for the standard core establishes that C7-substitution with a benzyloxy group yields the most potent MAO-B inhibitor in that series (IC50 = 2.9 nM, 2750-fold selectivity over MAO-A) [1]. The target compound differs fundamentally by relocating the aryl substitution to the 4-position on a linearly annulated benzo[h] scaffold. No direct head-to-head comparison data are available for this specific compound; the differentiation claim rests on the scaffold distinction itself. Users should note that quantitative potency and selectivity values for this exact compound have not been published in the peer-reviewed literature as of the search date.

MAO-B inhibition Scaffold hopping Structure–activity relationship

4-Propoxy vs. 2-Propoxy Positional Isomers

The target compound (4-(3-methoxy-4-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one) bears the propoxy group at the 4-position of the phenyl ring. A closely related positional isomer, 4-(3-methoxy-2-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one, carries the propoxy group at the 2-position . In the published quinolinone MAO inhibitor series, the relative position of alkoxy substituents on the aromatic ring is a known determinant of MAO-B inhibitory potency and isoform selectivity [1]. No head-to-head comparative data between these two specific isomers have been published. The differentiation relevance is based on established SAR principles within the broader quinolinone class.

Positional isomerism MAO inhibition Substituent effects

n-Propoxy vs. Isopropoxy Alkoxy Chains

The target compound contains an n-propoxy substituent, whereas a commercially available close analog, 4-(4-isopropoxy-3-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one, features a branched isopropoxy group . Within the quinolinone MAO inhibitor class, the linear vs. branched nature of alkoxy substituents influences lipophilicity (clogP) and steric occupancy, which in turn modulate MAO-B binding affinity [1]. No direct comparative assay data are available for these two analogs.

Alkoxy branching Lipophilicity SAR

4-(3-Methoxy-4-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one: Application Scenarios


MAO-B Scaffold-Hopping Programs

This compound serves as a structurally differentiated starting point for medicinal chemistry campaigns seeking to explore benzo[h]quinolinone-based MAO-B inhibitors beyond the extensively characterized C6/C7-substituted 3,4-dihydro-2(1H)-quinolinone series. The linearly annulated benzo[h] scaffold offers altered π-stacking surface and hydrogen-bonding topology that may yield distinct patent space and selectivity profiles relative to the benchmark compound 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone (IC50 = 2.9 nM) [1]. Prospective users should commission de novo MAO-B and MAO-A inhibition assays to establish potency and selectivity benchmarks for this specific chemotype, as published data are not available.

Positional Isomer SAR Comparator Studies

The 4-propoxy substitution pattern on the phenyl ring makes this compound a valuable comparator for systematic SAR studies alongside the 2-propoxy positional isomer (4-(3-methoxy-2-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one) . Side-by-side testing of these isomers in MAO inhibition assays would directly quantify the contribution of propoxy position to target engagement, filling a gap in the published quinolinone SAR literature [1].

CNS Physicochemical Benchmarking

Given the benzo[h]quinolinone scaffold and the n-propoxy substituent, this compound can serve as a reference molecule for evaluating how extended aromatic systems and linear alkoxy chains influence CNS-relevant parameters (clogP, polar surface area, P-glycoprotein susceptibility) compared to the more compact standard quinolinone core. Published data for the class indicate that most quinolinone MAO-B inhibitors are being developed for CNS applications including Parkinson's disease [1].

LSD1 Target Engagement Probe

Compounds within the patent family associated with the dihydrobenzo[h]quinolinone scaffold (US9718814, US10053456, US10968213) have been evaluated for lysine-specific demethylase-1 (LSD1) inhibition in addition to MAO activity [1][2]. Although the specific quantitative LSD1 data for the target compound have not been confirmed in the peer-reviewed literature, the structural precedent from related analogs suggests this compound may be relevant for researchers investigating dual MAO-B/LSD1 pharmacology or seeking to rule out LSD1 off-target activity in MAO-focused screening cascades.

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